Structural Identity vs. BRL‑15572 Mis‑annotation – Avoiding Procurement Error
Multiple vendor listings incorrectly describe CAS 1219982‑60‑1 as ‘also known as BRL‑15572’. The FDA Substance Registration System definitively assigns BRL‑15572 (UNII: LY8CZE6XUD) the structure 1‑(diphenylmethyl)‑2‑(4‑(3‑chlorophenyl)‑1‑piperazinyl)ethanol (C₂₅H₂₇ClN₂O) [1]. The target compound is a 4‑(benzyl‑bromophenoxy)ethyl‑piperidine with molecular formula C₂₀H₂₅BrClNO [2]. The two compounds share no structural overlap and have entirely distinct pharmacological profiles: BRL‑15572 is a characterised 5‑HT₁D antagonist (pKᵢ = 7.9, 60‑fold selectivity over 5‑HT₁B), whereas no 5‑HT₁D activity data have been reported for CAS 1219982‑60‑1 [3]. Procurement for 5‑HT₁D research must use the correct BRL‑15572 entity.
| Evidence Dimension | Chemical structure identity |
|---|---|
| Target Compound Data | C₂₀H₂₅BrClNO; 4‑[2‑(4‑benzyl‑2‑bromophenoxy)ethyl]piperidine hydrochloride (PubChem CID 56829625) |
| Comparator Or Baseline | BRL‑15572 (UNII LY8CZE6XUD): C₂₅H₂₇ClN₂O; 1‑(diphenylmethyl)‑2‑(4‑(3‑chlorophenyl)‑1‑piperazinyl)ethanol |
| Quantified Difference | Non‑identical molecular formula, scaffold, molecular weight (410.8 vs. 406.9 g mol⁻¹ free base); entirely distinct pharmacophore |
| Conditions | FDA UNII registration records and PubChem structural databases |
Why This Matters
Incorrect procurement based on vendor mis‑annotation would introduce a structurally unrelated compound into a pharmacological study, invalidating receptor‑binding results and wasting research resources.
- [1] U.S. Food & Drug Administration. Substance Registration System – Unique Ingredient Identifier (UNII): LY8CZE6XUD – BRL-15572. https://precision.fda.gov/uniisearch/srs/unii/LY8CZE6XUD (accessed 2026-05-05). View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 56829625, 4-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride. https://pubchem.ncbi.nlm.nih.gov/compound/56829625 (accessed 2026-05-05). View Source
- [3] NCATS Inxight Drugs. BRL‑15572 dihydrochloride – Pharmacological Summary. https://inxight.ncats.io/drug/BRL‑15572 (accessed 2026-05-05). View Source
